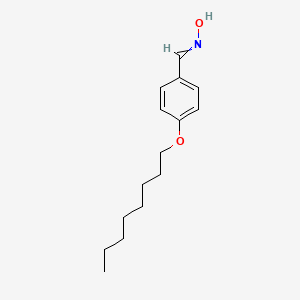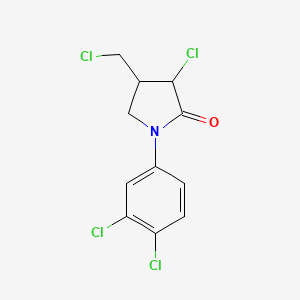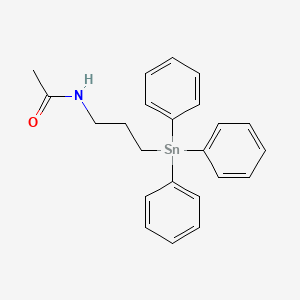
N-(3-triphenylstannylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-triphenylstannylpropyl)acetamide is an organotin compound characterized by the presence of a triphenylstannyl group attached to a propyl chain, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-triphenylstannylpropyl)acetamide typically involves the reaction of triphenyltin chloride with a suitable propylamine derivative, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions
N-(3-triphenylstannylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Tin oxides and other oxidized derivatives.
Reduction: Simpler organotin compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-triphenylstannylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of N-(3-triphenylstannylpropyl)acetamide involves its interaction with molecular targets through the stannyl group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-triphenylstannylpropyl)amine: Similar structure but with an amine group instead of an acetamide group.
Triphenyltin chloride: A precursor in the synthesis of N-(3-triphenylstannylpropyl)acetamide.
N-(3-triphenylstannylpropyl)ethanamide: Similar structure with an ethanamide group instead of an acetamide group
Uniqueness
This compound is unique due to its specific combination of a triphenylstannyl group with an acetamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59409-78-8 |
|---|---|
Molecular Formula |
C23H25NOSn |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
N-(3-triphenylstannylpropyl)acetamide |
InChI |
InChI=1S/3C6H5.C5H10NO.Sn/c3*1-2-4-6-5-3-1;1-3-4-6-5(2)7;/h3*1-5H;1,3-4H2,2H3,(H,6,7); |
InChI Key |
ZEQVPUBIRCVWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)
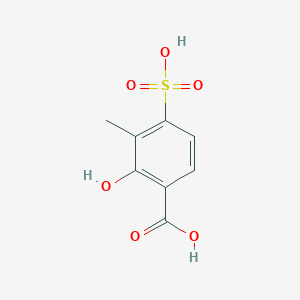
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
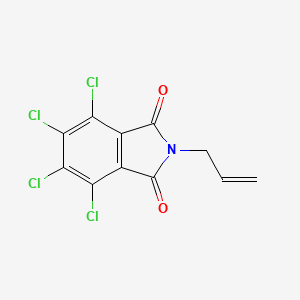
![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

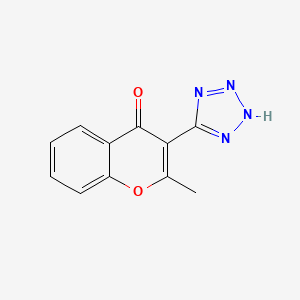
![1-[2,4-Bis(tert-butylamino)-6-methylpyridin-3-yl]ethanone](/img/structure/B14596455.png)

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
